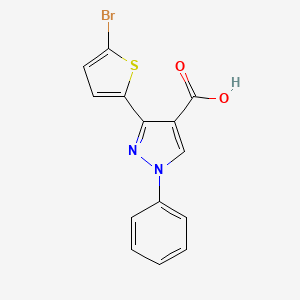![molecular formula C9H8N2O4S B1465719 2-(1,1-ジオキシド-2H-ベンゾ[e][1,2,4]チアジアジン-2-イル)酢酸 CAS No. 1293035-18-3](/img/structure/B1465719.png)
2-(1,1-ジオキシド-2H-ベンゾ[e][1,2,4]チアジアジン-2-イル)酢酸
概要
説明
2-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound, featuring a benzothiadiazine ring, contributes to its wide range of applications in scientific research and industry.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a carbonic anhydrase inhibitor, which can be useful in treating conditions like glaucoma and epilepsy . Additionally, it has shown promise as an anti-mycobacterial agent, particularly against drug-resistant strains of Mycobacterium tuberculosis . In industry, it is used in the development of new pharmaceuticals and agrochemicals.
作用機序
Target of Action
The compound 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid is a part of the 1,2,4-benzothiadiazine-1,1-dioxide family . This family of compounds has been reported to have a wide range of biological activities, including acting as ATP-sensitive potassium channel activators and PI3Kδ inhibitors .
Mode of Action
As ATP-sensitive potassium channel activators, these compounds can open potassium channels, leading to the efflux of potassium ions from the cell . As PI3Kδ inhibitors, they can prevent the action of PI3Kδ, an enzyme involved in cellular functions such as cell growth and proliferation .
Biochemical Pathways
The activation of ATP-sensitive potassium channels can lead to hyperpolarization of the cell membrane, reducing the cell’s excitability . The inhibition of PI3Kδ can affect various signaling pathways involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Result of Action
The activation of ATP-sensitive potassium channels can lead to various physiological effects, such as the inhibition of insulin release . The inhibition of PI3Kδ can lead to significant antiproliferative activity against certain cell types .
Action Environment
The action, efficacy, and stability of 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid can be influenced by various environmental factors. For example, the presence of certain substituents on the compound can significantly affect its antifungal activity .
生化学分析
Biochemical Properties
2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to act as an ATP-sensitive potassium channel opener, similar to its pyridyl analogs . This activity leads to the inhibition of insulin release. Additionally, the compound has shown selective inhibition of phosphoinositide 3-kinase delta (PI3Kδ), which is crucial for its antiproliferative activity against certain cancer cell lines .
Cellular Effects
The effects of 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound significantly inhibits the proliferation of human B-cell SU-DHL-6, demonstrating its potential as an anticancer agent . Its role as an ATP-sensitive potassium channel opener also affects cellular metabolism by regulating insulin release .
Molecular Mechanism
At the molecular level, 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid exerts its effects through various binding interactions with biomolecules. It binds to and inhibits PI3Kδ, leading to reduced cell proliferation in certain cancer cell lines . The compound also interacts with ATP-sensitive potassium channels, leading to the inhibition of insulin release . These interactions highlight the compound’s potential in therapeutic applications, particularly in cancer and diabetes treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound maintains its biological activity over extended periods, making it a promising candidate for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of cancer cell proliferation and regulation of insulin release . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and biological activity. The compound’s interaction with PI3Kδ and ATP-sensitive potassium channels highlights its role in metabolic regulation
Transport and Distribution
The transport and distribution of 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues. Understanding these interactions is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for its therapeutic efficacy and need to be further investigated to fully understand its mode of action.
準備方法
The synthesis of 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the benzothiadiazine ring or the acetic acid moiety.
類似化合物との比較
Similar compounds to 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid include other benzothiadiazine derivatives, such as 1,2,4-benzothiadiazine-1,1-dioxide and its various substituted forms . These compounds share similar biological activities but may differ in their potency, selectivity, and specific applications. The unique structure of 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid, particularly the presence of the acetic acid moiety, distinguishes it from other benzothiadiazine derivatives and contributes to its specific properties and applications.
特性
IUPAC Name |
2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)16(11,14)15/h1-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHHJUDYMSSORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN(S2(=O)=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide](/img/structure/B1465640.png)
![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465641.png)



![2-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B1465646.png)

![[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465648.png)





